N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide
Description
N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide is a synthetic compound that combines various functional groups to exhibit unique chemical properties. This complex compound has applications in scientific research, particularly in fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-24-12-6-7-14(19(24)17-10-11-21-26(17)3)13-25(2)20(27)18-15-8-4-5-9-16(15)22-23-18/h4-5,8-11,14,19H,6-7,12-13H2,1-3H3,(H,22,23)/t14-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKAPUTSFBMCO-IFXJQAMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=NN2C)CN(C)C(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CN(C)C(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation of this compound typically begins with the formation of the piperidine ring, which is synthesized through cyclization reactions.
Intermediate Formation: : The 2-methylpyrazol-3-yl group is introduced to the piperidine ring via substitution reactions.
Final Compound Assembly: : The final step involves the coupling of the piperidine intermediate with 1H-indazole-3-carboxamide under carefully controlled conditions such as temperature and pH.
Industrial Production Methods
Batch Process: : The batch process involves the stepwise addition of reagents and purification of intermediates at each step.
Continuous Process: : In an industrial setting, a continuous process might be used for large-scale production. This involves the continuous addition of reactants and removal of products, often monitored by automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can be achieved using agents like sodium borohydride, altering the compound's functional groups.
Substitution: : N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide is susceptible to substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: : Vary based on the desired product, typically involving specific pH levels, temperatures, and catalysts.
Major Products
Oxidation: : Formation of oxides or hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted indazole compounds.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Serves as a model compound in studying reaction mechanisms and kinetics.
Biology
Explored for its potential as a biochemical probe to study cellular processes.
Investigated for its effects on enzyme activities and cellular signaling pathways.
Medicine
Potential therapeutic uses are being explored, particularly in the development of new drugs.
Examined for its potential effects on various disease targets, such as cancer or neurological disorders.
Industry
Utilized in the manufacturing of specialized polymers and materials.
Mechanism of Action
The mechanism by which N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's structure allows it to fit into active sites of enzymes or receptors, altering their activity and subsequent cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
